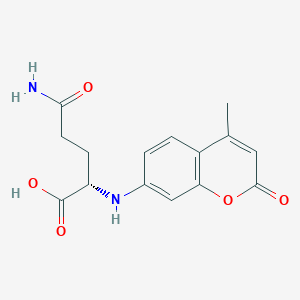

H-Glu(amc)-OH

Vue d'ensemble

Description

Applications De Recherche Scientifique

H-Glu(amc)-OH has a wide range of applications in scientific research:

Biochemistry: It is used as a substrate in enzyme assays to study the activity of aminopeptidase A and other related enzymes.

Neuroscience: The compound is employed in studies investigating the role of aminopeptidases in neurodegenerative diseases and neuronal function.

Industrial Applications: The compound is used in quality control processes to ensure the activity of aminopeptidase enzymes in various industrial applications.

Mécanisme D'action

Target of Action

The primary target of H-Glu(amc)-OH is aminopeptidase A . Aminopeptidase A is an enzyme that plays a crucial role in the metabolism of certain proteins by cleaving off amino acids.

Mode of Action

This compound acts as a fluorogenic substrate for aminopeptidase A . This means that it is a compound that the enzyme can act upon, and when it does, it produces a blue fluorescent solution .

Biochemical Pathways

The action of this compound on aminopeptidase A contributes to the N-terminal truncation of amyloid beta-peptide . This process is part of the larger biochemical pathway involved in the metabolism of proteins.

Result of Action

The cleavage of this compound by aminopeptidase A results in the production of a blue fluorescent solution . This can be used as a marker for the activity of the enzyme, providing a useful tool for studying its function and role in various biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Glu(amc)-OH typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxyl group of L-glutamic acid, followed by its reaction with the amine group of 7-amido-4-methylcoumarin .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves multiple steps of deprotection and coupling reactions, followed by purification using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: H-Glu(amc)-OH primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for aminopeptidase A, which cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin .

Common Reagents and Conditions: The enzymatic reactions involving this compound are typically carried out in buffered solutions at physiological pH. Common reagents include aminopeptidase A and various buffer systems to maintain the optimal pH for enzyme activity .

Major Products Formed: The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various biochemical assays to measure enzyme activity .

Comparaison Avec Des Composés Similaires

H-Glu(amc)-OH can be compared with other similar compounds used as substrates for aminopeptidases:

H-Glu-pNA: This compound releases p-nitroaniline upon cleavage, which can be detected spectrophotometrically.

H-Glu-AMC: Similar to this compound, this compound releases a fluorescent product upon enzymatic cleavage.

The uniqueness of this compound lies in its strong fluorescence, which allows for highly sensitive detection of enzyme activity in various assays .

Activité Biologique

H-Glu(amc)-OH, also known as This compound , is a synthetic derivative of glutamic acid that incorporates the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). This compound is primarily utilized in biochemical assays to study proteolytic enzymes and their activities due to its ability to emit fluorescence upon cleavage. Its biological activity is significant in various research fields, particularly in enzymology and neurobiology.

- Molecular Formula : C₁₅H₁₆N₂O₄

- Molecular Weight : 304.30 g/mol

- Structure : this compound consists of a glutamic acid backbone with an AMC group attached, which serves as a fluorescent reporter group.

Enzymatic Assays

This compound is extensively used in enzymatic assays to measure the activity of proteases, particularly Dipeptidyl Peptidase-4 (DPP-4). The fluorescence generated upon substrate cleavage allows for the quantification of enzyme activity. Here are some key findings related to its biological activity:

- Protease Substrate : this compound acts as a substrate for various proteases, including DPP-4. In vitro studies have demonstrated its effectiveness in measuring enzyme kinetics through fluorescence intensity changes, which correlate with substrate cleavage rates .

- Fluorogenic Properties : The AMC group provides a robust fluorescent signal that can be quantitatively measured, making this compound an ideal candidate for high-throughput screening of enzyme inhibitors .

- Research Applications : It has been applied in studies investigating the role of proteases in disease states, such as Alzheimer's disease, where it was used to assess enzyme activity in brain tissue samples .

Case Study 1: Dipeptidyl Peptidase-4 Inhibition

In a study evaluating various flavonoids for their inhibitory effects on DPP-4, this compound was employed as a substrate. The results indicated that certain flavonoids significantly inhibited DPP-4 activity, demonstrating the utility of this compound in screening potential therapeutic agents .

Case Study 2: Alzheimer’s Disease Research

In another investigation into Alzheimer's disease mechanisms, researchers utilized this compound to measure enzymatic activity related to neurodegeneration. The compound was found effective at concentrations of 200 μM, highlighting its relevance in neurobiological research .

Research Findings Summary

Propriétés

IUPAC Name |

(2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOAPPISZAGCAO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72669-53-5 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72669-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.